3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes fluorophenyl, phenoxyphenyl, and pyrimido[1,2-g]purine moieties
Preparation Methods
The synthesis of 3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic synthesis. The synthetic route may include the following steps:
Formation of the pyrimido[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl and phenoxyphenyl groups: These groups can be introduced via Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions.
Final modifications: Additional steps may include methylation and other functional group modifications to achieve the desired compound.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and phenoxyphenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions will depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies:
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar compounds to 3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include other pyrimido[1,2-g]purine derivatives and compounds with fluorophenyl and phenoxyphenyl groups. These compounds may share some structural features but differ in their specific substituents and overall properties. The uniqueness of 3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C29H26FN5O3 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H26FN5O3/c1-19-16-33(22-12-14-24(15-13-22)38-23-6-4-3-5-7-23)28-31-26-25(34(28)17-19)27(36)35(29(37)32(26)2)18-20-8-10-21(30)11-9-20/h3-15,19H,16-18H2,1-2H3 |
InChI Key |
ZCTGMQZFVOZLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
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